molecular formula C25H27N3O5S B11304997 Cyclopropyl(4-{2-(2-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cyclopropyl(4-{2-(2-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cat. No.: B11304997
M. Wt: 481.6 g/mol
InChI Key: UNYLOFKQVCJGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CYCLOPROPANECARBONYL-4-[2-(2-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with an oxazole moiety and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPANECARBONYL-4-[2-(2-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the piperazine moiety. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and the use of protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPANECARBONYL-4-[2-(2-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

1-CYCLOPROPANECARBONYL-4-[2-(2-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[2-(2-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules. Examples include:

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

cyclopropyl-[4-[2-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H27N3O5S/c1-17-7-11-19(12-8-17)34(30,31)23-25(28-15-13-27(14-16-28)24(29)18-9-10-18)33-22(26-23)20-5-3-4-6-21(20)32-2/h3-8,11-12,18H,9-10,13-16H2,1-2H3

InChI Key

UNYLOFKQVCJGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3OC)N4CCN(CC4)C(=O)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.